Lipophilicity (LogP) Advantage Over Closest Phosphonium Analogs
The target compound exhibits a calculated LogP of 4.23, which is substantially higher than that of cinnamyltriphenylphosphonium bromide (LogP 2.70), benzyltriphenylphosphonium bromide (LogP 2.18), and allyltriphenylphosphonium bromide (LogP 1.17) . The increased lipophilicity arises from the additional phenyl ring on the propenyl chain and is indicative of enhanced membrane permeability and preferential partitioning into hydrophobic environments.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.23 (calculated) |
| Comparator Or Baseline | Cinnamyltriphenylphosphonium bromide: LogP = 2.70; Benzyltriphenylphosphonium bromide: LogP = 2.18; Allyltriphenylphosphonium bromide: LogP = 1.17 |
| Quantified Difference | ΔLogP = +1.53 vs. cinnamyl; +2.05 vs. benzyl; +3.06 vs. allyl |
| Conditions | Calculated LogP values from standard chemical databases (chemsrc.com) |
Why This Matters
For applications requiring mitochondrial targeting or partitioning into lipid bilayers, the 1.5–3.0 log unit higher lipophilicity of the target compound translates to approximately 30- to 1000-fold higher partition coefficient, a decisive factor for experimental design.
